molecular formula C11H17N3O B019249 1-(6-Ethoxypyridin-2-Yl)Piperazine CAS No. 108122-25-4

1-(6-Ethoxypyridin-2-Yl)Piperazine

Cat. No. B019249
M. Wt: 207.27 g/mol
InChI Key: IGBPLIGXKQSNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Ethoxypyridin-2-yl)piperazine is part of a broader class of chemicals that have been synthesized and studied for their various biological and chemical properties. This compound, like its relatives, is of interest in chemical research due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the Whol-Ziegler reaction and subsequent reactions with sodium 2-ethoxy-2-oxo-ethanolate to yield target compounds with specific substituents on the piperazine ring. This method showcases the versatility in modifying the piperazine backbone to achieve desired chemical functionalities (Li Ming-zhu, 2012).

Molecular Structure Analysis

Structural characterization is typically achieved using techniques like IR, 1H-NMR, and MS spectrometry. These analytical methods confirm the molecular structure and the presence of specific functional groups in the synthesized compounds, ensuring the accuracy of the synthesis process (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

1-(6-Ethoxypyridin-2-yl)piperazine derivatives undergo various chemical reactions, tailored to produce compounds with desired biological activities or chemical properties. For instance, compounds designed for enhanced learning and memory facilitation in mice demonstrate the potential for targeted chemical modifications to achieve specific biological outcomes (Li Ming-zhu, 2008).

Scientific Research Applications

Cancer Treatment Research

1-(6-Ethoxypyridin-2-Yl)Piperazine derivatives have been explored for their potential in cancer treatment. AZD3514, a compound featuring a structure similar to 1-(6-Ethoxypyridin-2-Yl)Piperazine, has been investigated as an androgen receptor downregulator for the treatment of advanced prostate cancer. The compound was designed to address certain property issues in previous molecules and has reached the phase I clinical trial stage, reflecting its potential in oncology applications (Bradbury et al., 2013).

Cognitive Function Enhancement

Some derivatives of 1-(6-Ethoxypyridin-2-Yl)Piperazine have shown effects on learning and memory facilitation in mice. For instance, a particular synthesized compound showed significant improvement in arriving times and reduced errors in a maze test, indicating its potential in enhancing cognitive functions (Li Ming-zhu, 2012). Another study confirmed the importance of the Easter structure in these compounds, revealing their potential in memory enhancement (Li Ming-zhu, 2008).

Cardiovascular Research

In the field of cardiovascular research, Piperazinyl glutamate pyridines, which share a structural component with 1-(6-Ethoxypyridin-2-Yl)Piperazine, have been identified as potent P2Y12 antagonists. These compounds have shown excellent inhibition of platelet aggregation, an essential factor in cardiovascular diseases. The optimization of pharmacokinetic and physiochemical properties in these compounds, such as modifications at the pyridine ring and the piperazine ring, has led to the development of compounds with potential for further clinical evaluations (Parlow et al., 2010).

Neurological Disorder Therapeutics

Research has also explored the potential of 1-(6-Ethoxypyridin-2-Yl)Piperazine derivatives as therapeutic agents for neurological disorders. For instance, the development of long-acting dopamine transporter ligands based on such derivatives indicates their potential use in treating cocaine abuse. These compounds displayed substantial enantioselectivity and selectivity for dopamine and serotonin transporters, hinting at their therapeutic potential in addiction treatment (Hsin et al., 2002).

Antimicrobial Activity

Derivatives of 1-(6-Ethoxypyridin-2-Yl)Piperazine have been synthesized and evaluated for their antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2-Hydroxyethyl)piperazine, indicates that it causes skin irritation and serious eye damage . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .

Future Directions

While specific future directions for “1-(6-Ethoxypyridin-2-Yl)Piperazine” are not mentioned in the search results, the synthesis of piperazine derivatives is a topic of ongoing research due to their wide range of biological and pharmaceutical activity . The development of new synthetic methods, particularly those that can synthesize these structures from the same starting materials, is very meaningful .

properties

IUPAC Name

1-(6-ethoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBPLIGXKQSNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549724
Record name 1-(6-Ethoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethoxypyridin-2-Yl)Piperazine

CAS RN

108122-25-4
Record name 1-(6-Ethoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Ethoxypyridin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxypyridin-2-Yl)Piperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Ethoxypyridin-2-Yl)Piperazine
Reactant of Route 3
Reactant of Route 3
1-(6-Ethoxypyridin-2-Yl)Piperazine
Reactant of Route 4
Reactant of Route 4
1-(6-Ethoxypyridin-2-Yl)Piperazine
Reactant of Route 5
Reactant of Route 5
1-(6-Ethoxypyridin-2-Yl)Piperazine
Reactant of Route 6
Reactant of Route 6
1-(6-Ethoxypyridin-2-Yl)Piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.